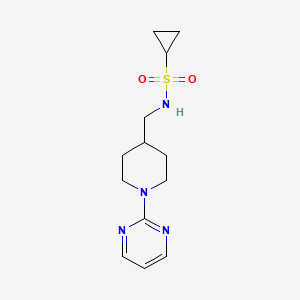

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c18-20(19,12-2-3-12)16-10-11-4-8-17(9-5-11)13-14-6-1-7-15-13/h1,6-7,11-12,16H,2-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNZNNGNHYXTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization via Buchwald-Hartwig Coupling

A high-yield route involves palladium-catalyzed C–N coupling to attach pyrimidin-2-yl to the piperidine ring. Starting from 4-(aminomethyl)piperidine , the amine is first protected (e.g., Boc) to prevent side reactions. The Boc-protected intermediate undergoes coupling with 2-chloropyrimidine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos as a ligand in the presence of cesium carbonate. Deprotection with HCl yields the free amine.

Alternative Route: Nucleophilic Aromatic Substitution

Piperidine derivatives with electron-withdrawing groups (e.g., nitro) at the 1-position can undergo substitution with pyrimidin-2-amine under basic conditions. However, this method is less efficient due to the poor nucleophilicity of pyrimidin-2-amine.

Sulfonylation with Cyclopropanesulfonyl Chloride

The amine intermediate reacts with cyclopropanesulfonyl chloride in dichloromethane or THF, using triethylamine or pyridine as a base. The reaction proceeds at 0°C to room temperature, yielding the sulfonamide.

- Reagents : Cyclopropanesulfonyl chloride (1.2 equiv), Et₃N (3 equiv), DCM, 0°C → rt, 12 h.

- Yield : ~85–90% (based on).

Analytical Characterization

Spectral Data

Crystallographic Data

X-ray diffraction of analogous piperidine-sulfonamide derivatives confirms axial orientation of the pyrimidin-2-yl group and planar geometry of the sulfonamide.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd-catalyzed C–N coupling | 70–80% | High regioselectivity, scalable | Requires inert conditions |

| Nucleophilic Substitution | Displacement of leaving groups | 40–50% | Simple reagents | Low efficiency for pyrimidine |

| Reductive Amination | Ketone → amine conversion | 60–70% | Avoids protection/deprotection | Limited substrate scope |

Industrial-Scale Considerations

- Cost Efficiency : Palladium catalysts increase costs, but ligand recycling (e.g., Xantphos) mitigates expenses.

- Purity : Column chromatography or recrystallization from ethanol/water yields >98% purity.

Applications and Derivatives

The sulfonamide moiety enhances metabolic stability, making the compound a candidate for kinase inhibitors and antiviral agents. Derivatives with para-substituents on the sulfonamide show improved target binding (e.g., IC₅₀ = 25 nM for ENPP1 inhibition in).

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: Biologically, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry: Industrially, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for use in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Piperidine-Based Analogues with Aromatic Substituents

Fentanyl Derivatives (e.g., 4'-Methyl Acetyl Fentanyl)

- Structure : Fentanyl analogs such as 4'-methyl acetyl fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide) feature a piperidine core substituted with phenethyl and arylacetamide groups. These compounds are opioid receptor agonists .

- Comparison : Unlike the target compound, fentanyl derivatives prioritize lipophilic aromatic groups (e.g., phenyl, fluorophenyl) and amide linkages, which are critical for µ-opioid receptor binding. The target molecule replaces these with a pyrimidine heterocycle and sulfonamide, likely shifting its pharmacological profile away from opioid activity .

Goxalapladib (CAS-412950-27-7)

- Structure : Goxalapladib contains a 1,8-naphthyridine core linked to a piperidine via an acetamide chain, with additional trifluoromethyl biphenyl and methoxyethyl groups. It was developed for atherosclerosis treatment .

- Comparison: The target compound lacks the extended naphthyridine and biphenyl moieties, resulting in a smaller molecular weight.

Sulfonamide-Containing Analogues

Patent-Disclosed Compounds (e.g., N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide)

- Structure : These compounds feature fused heterocycles (e.g., pyrrolotriazolopyrazine) attached to a cyclobutyl or cyclopropyl sulfonamide group. The piperidine ring is replaced with alternative cyclic amines .

- Comparison: The target compound’s pyrimidine-substituted piperidine offers a distinct electronic profile compared to the triazolopyrazine heterocycles in these analogs.

Data Table: Key Structural and Functional Differences

Research Findings and Implications

- Structural Determinants of Activity : The pyrimidine ring in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, distinct from the hydrophobic interactions favored by fentanyl’s phenyl groups .

- Sulfonamide vs. Amide Functionality : Sulfonamides generally exhibit higher metabolic stability and acidity compared to amides, which could influence the target compound’s pharmacokinetics and target selectivity .

- Therapeutic Potential: While fentanyl analogs target opioid receptors, the structural divergence of the target compound suggests alternative applications, possibly in oncology or inflammatory diseases, akin to patented sulfonamide-heterocycle hybrids .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide core linked to a pyrimidinyl-piperidinyl moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often target specific enzymes or receptors involved in disease processes. For instance, studies on piperidine derivatives suggest that they can inhibit deubiquitinating enzymes, which play a crucial role in cancer cell proliferation and survival . The inhibition of these enzymes may lead to apoptosis in cancer cells, making this class of compounds promising for cancer therapy.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit the USP1/UAF1 deubiquitinating complex. This complex is implicated in DNA damage response pathways, and its inhibition can sensitize cancer cells to chemotherapeutic agents. In vitro studies have shown that related compounds exhibit nanomolar potency against USP1/UAF1, correlating with reduced cell viability in non-small cell lung cancer models .

Table 1: IC50 Values of Related Compounds Against USP1/UAF1

| Compound ID | IC50 (nM) |

|---|---|

| Compound A | 70 |

| Compound B | 110 |

| Compound C | 190 |

Antifungal Activity

In addition to anticancer effects, derivatives of the piperidine scaffold have shown antifungal activity against resistant strains such as Candida auris. Studies demonstrated that certain piperidine-based compounds induced apoptosis and cell cycle arrest in fungal cells, suggesting a dual mechanism of action targeting both the fungal cell membrane integrity and apoptotic pathways .

Table 2: Antifungal Efficacy of Piperidine Derivatives

| Compound ID | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| pta1 | 0.24 | 0.97 |

| pta2 | 0.50 | 2.00 |

| pta3 | 0.97 | 3.90 |

Case Study 1: Cancer Cell Lines

A study on various cancer cell lines treated with this compound revealed significant reductions in cell viability at concentrations correlating with USP1/UAF1 inhibition. The results indicated a dose-dependent response, highlighting the potential for this compound as part of combination therapies in oncology.

Case Study 2: Fungal Infections

In another study focusing on Candida auris, the application of piperidine derivatives led to observable disruption of fungal membranes and subsequent apoptotic signaling pathways. These findings underscore the importance of exploring such compounds for treating resistant fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.